In-depth Technical Guide: Physicochemical Properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
In-depth Technical Guide: Physicochemical Properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound that has garnered interest in various chemical fields due to the unique properties conferred by the trifluoromethyl groups and the oxadiazole core. The high electronegativity of the fluorine atoms significantly influences the electronic characteristics, reactivity, and potential applications of the molecule, making it a subject of study in materials science and as a building block in synthetic chemistry. This technical guide provides a summary of its known physicochemical properties, synthesis, and spectral data.
Physicochemical Properties
The physicochemical properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole are crucial for its handling, application, and in silico modeling. The following table summarizes the available quantitative data.
| Property | Value | Source/Comment |
| Molecular Formula | C₄F₆N₂O | [1] |
| Molecular Weight | 206.05 g/mol | [1] |
| Boiling Point | 65 °C | [2] |
| Melting Point | Data not available | |
| Density | 1.639 ± 0.06 g/cm³ | Predicted |
| pKa | -10.97 ± 0.44 | Predicted |
| logP | Data not available | |
| Solubility | Data not available | General 1,3,4-oxadiazoles with aryl or alkyl substituents tend to have low solubility in water.[3] |
| Storage | Sealed in a dry environment, store in a freezer at temperatures below -20°C. |
Synthesis and Reactivity
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several synthetic routes. A common method involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent. For fluorinated compounds like 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a plausible synthetic pathway starts from trifluoroacetic acid or its derivatives.
General Experimental Protocol for Synthesis
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Formation of the Acid Hydrazide: An ester of the desired carboxylic acid (in this case, a trifluoroacetic acid ester) is reacted with hydrazine hydrate, typically in a solvent like ethanol, under reflux to form the corresponding acid hydrazide.
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Formation of the Diacylhydrazine: The acid hydrazide is then reacted with an acylating agent, such as an acid chloride or anhydride (e.g., trifluoroacetic anhydride), to form the N,N'-diacylhydrazine intermediate.
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Cyclodehydration: The N,N'-diacylhydrazine is cyclized using a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[4] The reaction is typically heated to drive the cyclization and formation of the 1,3,4-oxadiazole ring.
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Purification: The crude product is then purified, commonly by distillation or chromatography, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
The following diagram illustrates a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Generalized synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.
Infrared (IR) Spectroscopy
An FTIR spectrum for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is available and can be used to identify key functional groups.[1] The presence of strong C-F stretching bands is expected, typically in the region of 1100-1300 cm⁻¹. The C=N stretching vibration of the oxadiazole ring would likely appear in the 1610-1680 cm⁻¹ region, and the C-O-C stretch of the ring would be observed as well.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is not explicitly provided in the searched literature. However, for a symmetrical molecule like this, the following would be expected:
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¹H NMR: No proton signals would be observed.
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¹³C NMR: Two distinct signals would be expected: one for the two equivalent carbons of the trifluoromethyl groups and one for the two equivalent carbons of the oxadiazole ring. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A single resonance would be expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.[5]
Mass Spectrometry
The exact mass of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is 205.991482 g/mol .[1] Mass spectrometry would show a molecular ion peak at m/z 206. Fragmentation patterns would likely involve the loss of CF₃ groups and cleavage of the oxadiazole ring.
Reactivity and Potential Applications
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a reactive species that can undergo various chemical transformations. It is known to react with primary amines and hydrazine to yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The electron-withdrawing nature of the trifluoromethyl groups makes the oxadiazole ring susceptible to nucleophilic attack.
The unique electronic properties and thermal stability of fluorinated oxadiazoles suggest potential applications in:
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Materials Science: As components of high-performance polymers or electronic materials.
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Organic Synthesis: As a versatile building block for the synthesis of other fluorinated heterocyclic compounds.[6]
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Pharmaceutical and Agrochemical Research: The 1,3,4-oxadiazole scaffold is present in various biologically active molecules, and the introduction of trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.[7]
Conclusion
This technical guide summarizes the currently available physicochemical information for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. While key data such as boiling point and molecular weight are established, further experimental determination of properties like melting point, solubility, and logP would be highly valuable for the scientific community. The provided general synthesis protocol and expected spectral characteristics offer a foundation for researchers working with this compound. As a fluorinated heterocycle, 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole holds promise for further exploration in various fields of chemistry and materials science.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2,5-BIS(TRIFLUOROMETHYL)-1,3,4-OXADIAZOLE CAS#: 1868-48-0 [m.chemicalbook.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
